molecular formula C17H19BrN4O2S B2485900 7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331675-61-7

7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2485900
CAS RN: 331675-61-7
M. Wt: 423.33
InChI Key: HIRXESUBTAROCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine dione derivatives typically involves specific substitution reactions that introduce different functional groups at designated positions on the purine skeleton. For example, the synthesis of carboxybenzyl-substituted purine diones has been accomplished through strategies that include the use of protective groups, nucleophilic substitution reactions, and conditions tailored to avoid undesirable side reactions (Didunyemi et al., 2015). Protective groups like the thietanyl group have been employed to facilitate the introduction of substituents at the 8-position without affecting the N7 position, showcasing the nuanced approach required for selective synthesis (F. Khaliullin & Y. Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine diones is crucial for their biological activity. The detailed characterization of these compounds often involves NMR, ESI MS, and sometimes X-ray crystallography to determine their precise molecular configuration and the orientation of substituents. The structure-activity relationship (SAR) analysis reveals how different substitutions influence the compound's interaction with biological targets (Didunyemi et al., 2015).

Chemical Reactions and Properties

The reactivity of purine diones towards various chemical agents, including nucleophiles and electrophiles, sheds light on their chemical properties. For instance, the reaction of bromophenols with nucleoside bases has been explored to understand the coupling reactions involving purine derivatives. These studies contribute to our knowledge of how purine diones can be functionalized or transformed into more complex molecules (Ming Ma et al., 2007).

Scientific Research Applications

Bromophenols Coupled with Nucleoside Bases

Bromophenols coupled with nucleoside bases, including derivatives similar to 7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, have been isolated from the red alga Rhodomela confervoides. These compounds are identified for their unique structural properties, analyzed using spectroscopic and chemical methods (Ma et al., 2007).

Synthesis and Antidepressant Properties

The synthesis and antidepressant properties of related purine diones have been studied. These compounds, synthesized through specific reactions, exhibited antidepressant activity at certain dosages (Khaliullin et al., 2018).

Thietanyl Protection in Synthesis

The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This method provides a new route for synthesizing similar purine dione compounds, highlighting the advantages of thietanyl protection (Khaliullin & Shabalina, 2020).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with modifications at N-1 and N-7 positions, have been synthesized and characterized as DPP-IV inhibitors. These compounds show moderate to good inhibitory activities against DPP-IV, contributing to potential therapeutic applications (Mo et al., 2015).

Reaction with Trisamine

A study on the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine has revealed unusual reaction products. These findings contribute to the understanding of the chemical behavior of such compounds in different conditions (Khaliullin & Shabalina, 2020).

Synthesis of New Purineselenyl and Thiadiazolyl Derivatives

The synthesis of new purineselenyl and thiadiazolyl derivatives based on 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones has been reported, illustrating the potential of such derivatives in developing new chemical entities (Gobouri, 2020).

properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-6-5-7-12(18)8-11/h5-8,10H,4,9H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRXESUBTAROCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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